Ammonium-d4 bromide

Overview

Description

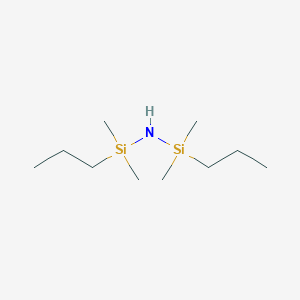

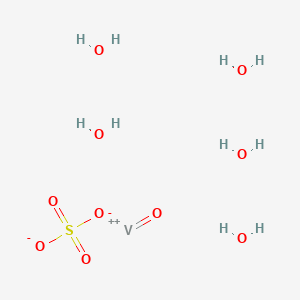

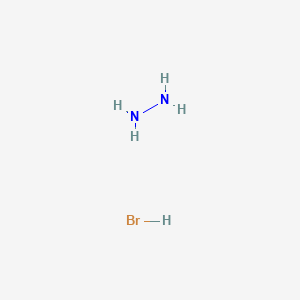

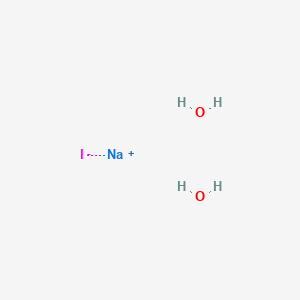

Ammonium-d4 bromide, also known as N-d4 bromide, is a stable, water-soluble, and non-toxic inorganic compound with the molecular formula NH4Br·D4. It is an isotopically labeled compound, meaning that it contains an atom of deuterium (D), an isotope of hydrogen, in place of a regular hydrogen atom. This compound has a variety of applications in scientific research, and is used in a wide range of fields, including biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Crystal Structure Analysis : Ammonium bromide is used in studying the crystal structures of various compounds. For example, the crystal structure of the Ammonium Bromide Complex of 1,4,7,10,13,16-Hexaoxacyclooctadecane (18-Crown-6) was investigated to understand its interactions and conformations (Nagano, Kobayashi, & Sasaki, 1978).

Separation and Analysis of Chemical Agents : It's used in capillary zone electrophoresis for the separation and quantification of chelating agents (Laamanen, Busi, Lahtinen, & Matilainen, 2006).

Electrospray Ionization Research : Studies on electrosprays of solutions of tetraheptyl ammonium bromide in formamide and propanol have been conducted to understand the mechanisms of ionization of salt clusters (Gamero-Castaño & Mora, 2000).

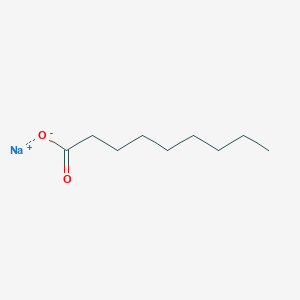

Polymer Chemistry : Ammonium bromides are used in synthesizing water-soluble monomers and studying their properties, such as in the case of dimethyldodecyl(2-acrylamidoethyl)ammonium bromide (Chang & McCormick, 1993).

Nanoparticle Synthesis : In the Brust–Schiffrin nanoparticle synthesis, tetraoctylammonium bromide is used for phase-transfer of ions (Graham, Renslow, Govind, & Saunders, 2016).

Material Science : Studies on the temperature and pressure dependence of the elastic constants of ammonium bromide contribute to understanding the material properties under different conditions (Garland & Yarnell, 1966).

Ecotoxicology : Research on the toxicity of certain ammonium bromides, like dodecylethyldimethyl-ammonium bromide, on green microalgae, provides insights into the environmental impact of these compounds (Sánchez-Fortún, Marvá, D’ors, & Costas, 2008).

Phosphorus and Ammonium Concentrations in Runoff : Studies on broiler litter application to grasslands and its effects on ammonium and phosphorus concentrations in surface runoff are relevant for agricultural practices (Pierson, Cabrera, Evanylo, Kuykendall, Hoveland, McCann, & West, 2001).

Safety and Hazards

Ammonium bromide can cause irritation to the eyes, skin, and respiratory tract . It is advisable to handle it with appropriate safety measures, including wearing protective gear and working in well-ventilated environments .

Relevant Papers One paper discusses the critical role of ammonium bromide in blue emissive perovskite films . Another paper discusses the phase behavior of ammonium bromide-d4 under high pressure and low temperature .

Mechanism of Action

Target of Action

Ammonium-d4 bromide is a deuterium-labeled variant of ammonium bromide It’s known that ammonium compounds generally interact with various biological systems, influencing processes such as ph regulation and nitrogen metabolism .

Mode of Action

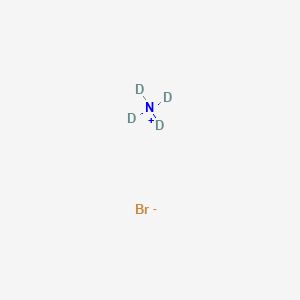

It’s known that ammonium salts can serve as sources of ammonia, which plays a role in various biochemical processes . When dissolved in water, ammonium bromide acts as a weak acid and a strong electrolyte, dissociating into ammonium ions (NH4+) and bromide ions (Br-) .

Biochemical Pathways

This compound likely affects biochemical pathways involving ammonium and bromide ions. Ammonium ions play a role in the regulation of acid-base balance by generating bicarbonate ions and promoting renal net acid excretion . .

Pharmacokinetics

It’s known that ammonium salts are generally soluble in water , which could influence their absorption and distribution in the body. Deuterium labeling, as seen in this compound, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Ammonium compounds can influence cellular processes such as ph regulation and nitrogen metabolism .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solubility of ammonium salts in water could affect their bioavailability and action in aqueous environments within the body. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Ammonium-d4 bromide, like its non-deuterated counterpart, is likely to participate in biochemical reactions involving ammonium ions . Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied.

Cellular Effects

For instance, they can affect pH regulation within cells and play a role in nitrogen metabolism . It’s plausible that this compound could have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

As a stable isotope-labeled compound, it’s often used as a tracer in biochemical studies

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on the phase behavior of ammonium bromide under high pressure and low temperature provides some insights into its stability and degradation .

Metabolic Pathways

Ammonium ions are involved in several metabolic pathways, particularly those related to nitrogen metabolism . The specific metabolic pathways involving this compound are not well-characterized.

Transport and Distribution

Ammonium ions are transported across cellular membranes by specific transport proteins . It’s likely that this compound is transported in a similar manner, but specific studies are needed to confirm this.

Subcellular Localization

A study on the localization of ammonium transporters in Dictyostelium discoideum suggests that ammonium ions can be found in various subcellular compartments

properties

IUPAC Name |

tetradeuterioazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583418 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12265-06-4 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of studying Ammonium-d4 Bromide under high pressure?

A1: The research aims to understand how pressure affects the thermodynamic properties of this compound crystals. This is important because pressure can induce phase transitions and alter the stability of crystalline materials []. By studying these changes, researchers can gain insights into the fundamental properties of the material and its potential applications.

Q2: What techniques were used to study this compound in this research?

A2: The paper likely employed thermodynamic techniques to study the material under high pressure. These might include measuring changes in volume, heat capacity, and compressibility as a function of pressure. The specific techniques used would be detailed in the full text of the paper [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)